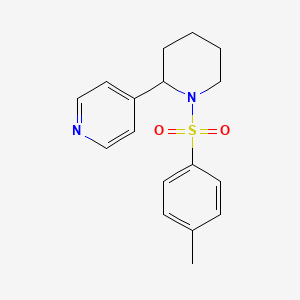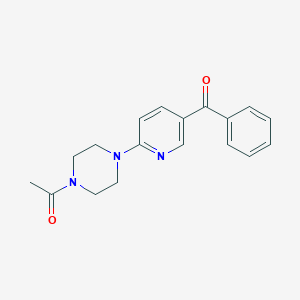![molecular formula C11H11NO5 B11801904 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole CAS No. 1706465-13-5](/img/structure/B11801904.png)
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C11H11NO5. It is a derivative of benzo[d][1,3]dioxole, which is a structural motif found in various natural products and synthetic compounds. The presence of the nitro group and the cyclobutoxy group in its structure makes it a compound of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of benzo[d][1,3]dioxole derivatives followed by the introduction of the cyclobutoxy group. One common method involves the reaction of 5-chloromethyl-6-nitrobenzo[d][1,3]dioxole with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutoxy group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkoxides, bases like sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Cyclobutoxy-6-aminobenzo[d][1,3]dioxole.
Substitution: Various alkoxy-substituted benzo[d][1,3]dioxole derivatives.
Oxidation: Cyclobutoxy-substituted ketones or carboxylic acids.
科学的研究の応用
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and cyclobutoxy groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
類似化合物との比較
Similar Compounds
5-Chloromethyl-6-nitrobenzo[d][1,3]dioxole: A precursor in the synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole.
5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Another derivative with a methoxy group instead of a cyclobutoxy group.
6-Nitrobenzo[d][1,3]dioxole: The parent compound without any substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
1706465-13-5 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC名 |
5-cyclobutyloxy-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c13-12(14)8-4-10-11(16-6-15-10)5-9(8)17-7-2-1-3-7/h4-5,7H,1-3,6H2 |
InChIキー |
VTQVMNBIFOCCAM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
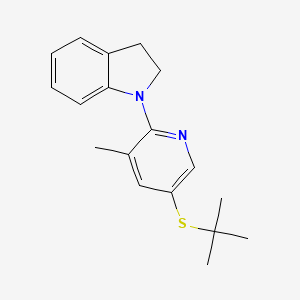

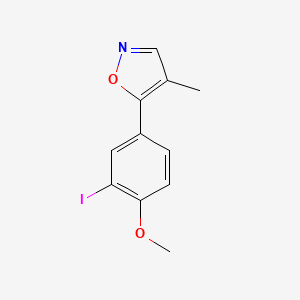


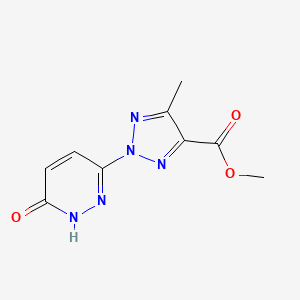

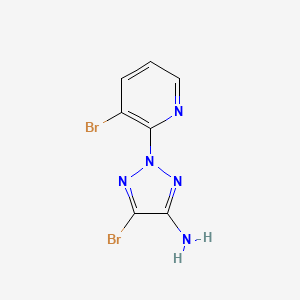
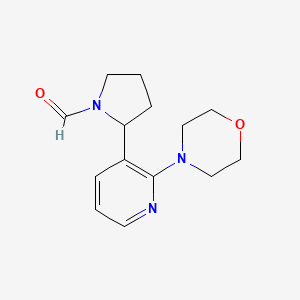

![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
